Regioisomeric Identity: 5-One vs. 7-One Scaffold in Antitubercular Screening
The pyrazolo[1,5-a]pyrimidin-5-one and -7-one regioisomers are accessed through mutually exclusive synthetic routes, with 5-one formation requiring 1,3-dimethyluracil as electrophile or acylated Meldrum's acid intermediates, whereas 7-one synthesis proceeds via distinct condensation pathways [1]. In the antitubercular space, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have well-characterized SAR with MICs against Mtb H37Rv ranging from 2–8 μg/mL, whereas the 5-one series—including 7-methyl derivatives—has been identified through high-throughput whole-cell screening with preliminary activity against Mtb, though MIC data for the unsubstituted 5-one core remain comparatively limited [2]. Procuring the wrong regioisomer would invalidate SAR continuity in a lead optimization program.
| Evidence Dimension | Regioisomeric scaffold identity and associated synthetic accessibility |
|---|---|
| Target Compound Data | Pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold, accessed via 1,3-dimethyluracil or Meldrum's acid route; isolated in 58% yield (1.6 g) as pale brown solid with retention time 0.820 min [1] |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, accessed via distinct condensation routes; characterized antitubercular SAR with MICs 2–8 μg/mL against Mtb H37Rv [2] |
| Quantified Difference | Two distinct synthetic routes producing non-interconvertible regioisomers; 5-one scaffold yields antitubercular actives via distinct mechanism (iron chelation) vs. 7-one series which targets other pathways [2][3] |
| Conditions | Regioisomer comparative analysis: synthetic methodology review (J. Org. Chem. 2007); antitubercular whole-cell screening against Mtb H37Rv |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for maintaining SAR continuity; the 5-one lactam position dictates hydrogen-bonding topology distinct from the 7-one isomer.
- [1] Duncton, M. A. J. et al. Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. J. Org. Chem. 2007, 72, 3587–3590. doi: 10.1021/jo062120g View Source
- [2] Oh, S. et al. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infect. Dis. 2021, 7, 479–491. doi: 10.1021/acsinfecdis.0c00851 View Source
- [3] Scheipers, J. et al. A Novel Antimycobacterial Compound Acts as an Intracellular Iron Chelator. Antimicrob. Agents Chemother. 2015, 59, 2256–2264. (Pyrazolopyrimidinone compound PZP active against Mtb via ESX-3/iron chelation mechanism.) doi: 10.1128/AAC.05114-14 View Source
